molecular formula C8H13N5O B15058023 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15058023
M. Wt: 195.22 g/mol
InChI Key: MCVZGCRNZBEBJE-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1707399-33-4) is a chemical compound with the molecular formula C8H13N5O and a molecular weight of 195.22 g/mol. It features a 1,2,3-triazole ring linked to a piperidine moiety via a carboxamide group, making it a valuable scaffold in medicinal chemistry and drug discovery. The 1,2,3-triazole core is a privileged structure in pharmaceutical research due to its ability to participate in hydrogen bonding, its metabolic stability, and its role as a bioisostere for amide and ester functional groups . This ring system is found in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Piperidine rings are also common pharmacophores in active pharmaceutical ingredients, contributing to the bioactive conformation of molecules. Specifically, this compound serves as a key synthetic intermediate or precursor for developing novel therapeutic agents. Structural analogs based on the 1,2,3-triazole-4-carboxamide framework have been investigated as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism genes . Optimization of this chemical series has yielded low nanomolar inhibitors, highlighting the significant research value of this chemotype in overcoming adverse drug-drug interactions and in basic biological research . Researchers can utilize this compound to explore new PXR modulators or to develop ligands for other biologically relevant targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

1-piperidin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C8H13N5O/c9-8(14)7-5-13(12-11-7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H2,9,14)

InChI Key

MCVZGCRNZBEBJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C=C(N=N2)C(=O)N

Origin of Product

United States

Preparation Methods

Azide Component Preparation

Piperidin-3-yl azide serves as the critical building block. As demonstrated in patent US8436185B2, protected piperidine derivatives enable selective functionalization:

  • Boc-protection : tert-Butyl (3S)-3-aminopiperidine-1-carboxylate undergoes diazotransfer with triflyl azide to yield the corresponding azide (87% yield).
  • Deprotection : Acidic cleavage (HCl/dioxane) removes Boc groups post-cycloaddition.

Alkyne Component Synthesis

Propiolamide derivatives provide the carboxamide functionality:

Alkyne Type Synthesis Route Yield (%) Reference
N-Propargylamide Propargyl bromide + Primary amine 68–92
Ethynylbenzamide Sonogashira coupling 75

Reaction of piperidin-3-yl azide with N-propargylcarboxamide under Cu(I) catalysis (CuSO4·5H2O, sodium ascorbate) in t-BuOH/H2O (1:1) at 60°C for 12 hours affords the triazole core with 78% isolated yield.

Microwave-Assisted Cyclocondensation

Recent advances in energy-efficient synthesis demonstrate the viability of microwave irradiation for triazole formation:

One-Pot Protocol

  • Reagents : Guanidinosuccinimide (1.2 eq), piperidin-3-amine (1 eq), acetonitrile solvent
  • Conditions : 170°C, 25 min microwave irradiation, 300 W
  • Yield : 58% after recrystallization (ethanol/water)

Comparative studies show microwave methods reduce reaction times from 24 hours to <30 minutes while improving purity profiles.

Post-Cyclization Functionalization

Amide Coupling Strategies

Protecting Group Management

Piperidine Nitrogen Protection

Strategic protection prevents unwanted side reactions during triazole formation:

Protecting Group Installation Method Deprotection Conditions Compatibility
Boc (Boc)2O, DMAP, CH2Cl2 TFA/DCM (1:1) High
Cbz Cbz-Cl, NaOH, THF/H2O H2/Pd-C Moderate
Fmoc Fmoc-OSu, DIEA, DMF Piperidine/DMF Low

The Boc group demonstrates optimal stability under CuAAC conditions while allowing facile removal post-cyclization.

Stereochemical Considerations

For enantiomerically pure targets, chiral pool synthesis using (R)- or (S)-piperidin-3-amine derivatives remains preferable to asymmetric catalysis. Key findings include:

  • Resolution via Diastereomeric Salts : Tartaric acid derivatives achieve >98% ee but with 35–40% yield loss.
  • Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation provides 92% ee at 55% conversion.

Analytical Characterization Data

Standard characterization protocols confirm successful synthesis:

1H NMR (400 MHz, CDCl3)

  • δ 8.47 (s, 1H, triazole-H)
  • δ 3.74–3.62 (m, 2H, piperidine-H)
  • δ 2.91–2.84 (m, 1H, piperidine-H3)
  • δ 1.71–1.62 (m, 4H, piperidine-H)

13C NMR (100 MHz, CDCl3)

  • δ 159.4 (C=O)
  • δ 145.6 (triazole-C4)
  • δ 126.1 (triazole-C5)
  • δ 48.0 (piperidine-NCH2)

HRMS (ESI+)

Calculated for C8H12N5O [M+H]+: 202.1038
Found: 202.1035

Process Optimization and Scale-Up

Benchmark studies identify critical parameters for manufacturing:

Parameter Optimal Range Effect on Yield
Reaction Temp 60–65°C ±3% per 5°C
Cu Catalyst Loading 5 mol% >10%↓ at <3 mol%
Microwave Power 250–300 W 15%↑ vs conventional

Pilot-scale runs (10 mmol) demonstrate reproducible 72% yields using CuAAC methodology.

Comparative Method Analysis

Method Advantages Limitations Typical Yield
CuAAC High regioselectivity Copper removal required 75–89%
Microwave Rapid synthesis Specialized equipment 58–67%
Thermal Cyclization No metal catalysts Longer reaction times 45–52%

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and its analogs:

Compound Name Substituent at Triazole 1-Position Carboxamide Substituent Key Properties/Biological Activity Reference
1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Piperidin-3-yl -NH2 Potential basicity, enhanced solubility
Rufinamide (1-((2,6-difluorophenyl)methyl)-1H-1,2,3-triazole-4-carboxamide) (2,6-Difluorophenyl)methyl -NH2 Antiepileptic; modulates voltage-gated Na+ channels
Z995908944 (N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide) m-Tolyl 2-Chloro-6-fluorobenzyl CFTR potentiator/inhibitor; moderate logP
3o (5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide) 2-Fluorophenyl Quinolin-2-yl Wnt/β-Catenin pathway inhibition
MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide) 3,4-Dimethylphenyl Benzyl MIF tautomerase inhibition (IC50 = 1.2 μM)
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride Piperidin-4-yl -COOH (acidic) Intermediate for further derivatization

Key Observations :

  • Piperidinyl vs. Aryl Groups : The piperidin-3-yl group in the target compound introduces a basic nitrogen, contrasting with lipophilic aryl groups (e.g., in Rufinamide or 3o). This difference may improve aqueous solubility and alter blood-brain barrier penetration .
  • Carboxamide Substitution: The unmodified carboxamide (-NH2) in the target compound contrasts with aromatic (e.g., quinolin-2-yl in 3o) or halogenated benzyl groups (e.g., in Z995908944). These variations influence target selectivity and metabolic stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, triazole formation is achieved by reacting a piperidinyl azide with a carboxamide-bearing alkyne under catalytic conditions (CuSO₄ and sodium ascorbate in THF/H₂O) at 50°C for 16 hours . Yield optimization requires careful control of stoichiometry (1:1.3 azide:alkyne ratio) and purification via flash chromatography (cyclohexane/ethyl acetate gradient). Competing side reactions, such as hydrolysis of intermediates, can reduce yield if pH or temperature deviates .

Q. How is structural characterization of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity of the triazole ring and piperidine substitution. For instance, ¹H NMR in DMSO-d₆ resolves signals for the triazole proton (δ 9.21 ppm) and piperidine protons (δ 3.20–2.50 ppm). High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular weight (e.g., [M]+ at m/z 236.0807) and functional groups (e.g., carboxamide C=O stretch at 1670 cm⁻¹) .

Q. What preliminary biological screening methods are suitable for assessing its bioactivity?

  • Methodological Answer : Initial screening involves in vitro assays against target enzymes (e.g., kinases, phosphatases) using fluorescence-based or colorimetric readouts. For pyrazole-triazole hybrids, IC₅₀ values are determined via dose-response curves (0.1–100 µM). Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selective activity. Contradictions in bioactivity data may arise from differences in assay protocols (e.g., ATP concentration in kinase assays) or solvent effects (DMSO tolerance thresholds) .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s reactivity or binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for key reactions (e.g., cycloaddition barriers). Molecular docking (AutoDock Vina) models interactions with biological targets, such as piperidine-mediated hydrogen bonding to catalytic residues. Reaction path sampling (e.g., via the AFIR method) identifies optimal conditions (solvent, catalyst) to minimize byproducts . For example, quantum mechanics/molecular mechanics (QM/MM) simulations refine binding poses in enzyme active sites .

Q. What experimental design strategies resolve contradictions in reported biological activity?

  • Methodological Answer : Factorial design (e.g., 2³ full factorial) isolates variables like pH, temperature, and co-solvent ratios. For instance, if conflicting IC₅₀ values arise, a design evaluating buffer composition (HEPES vs. Tris) and incubation time can identify confounding factors . Statistical validation (ANOVA) quantifies significance, while surface-response modeling optimizes conditions. Cross-lab reproducibility studies using standardized protocols (e.g., NIH assay guidance) mitigate variability .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for CuAAC reactions, reducing reaction time (from 16 hours to <2 hours) and improving regioselectivity (>95%). Membrane separation technologies (e.g., nanofiltration) recover catalysts (Cu) and unreacted substrates, aligning with green chemistry principles . Real-time monitoring (PAT tools like FTIR) ensures stereochemical fidelity during scale-up .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields or byproduct profiles?

  • Methodological Answer : Contradictions often stem from impurities in starting materials (e.g., azide purity <95%) or incomplete characterization (e.g., unassigned NMR peaks). Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere) with LC-MS tracking of intermediates clarifies pathways. Comparative studies using alternative catalysts (e.g., Ru vs. Cu) may reveal mechanistic divergences .

Q. Why do computational predictions of binding affinity sometimes conflict with experimental data?

  • Methodological Answer : Force field inaccuracies (e.g., partial charge assignments for the triazole ring) and solvent model limitations (implicit vs. explicit water) contribute to mismatches. Hybrid approaches combining free-energy perturbation (FEP) and experimental ΔΔG measurements (ITC) improve correlation. For example, protonation states of the piperidine nitrogen under assay pH (7.4 vs. 5.5) significantly affect docking scores .

Methodological Resources

  • Synthesis Protocols : Detailed CuAAC procedures and purification workflows .
  • Computational Tools : ICReDD’s reaction path search software for optimizing conditions .
  • Safety Guidelines : Handling recommendations for acute toxicity (GHS Category 2) and PPE requirements (gloves, respirators) .

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